![molecular formula C20H15B B1206668 2-Bromo-7,12-dimethylbenz(a)anthracene CAS No. 78302-37-1](/img/structure/B1206668.png)
2-Bromo-7,12-dimethylbenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7,12-dimethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H15Br and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Carcinogenicity Studies
2-Bromo-7,12-dimethylbenz(a)anthracene has been extensively studied for its potential carcinogenic properties. Research indicates that while some derivatives of 7,12-dimethylbenz(a)anthracene exhibit strong carcinogenic activity, the 2-bromo derivative itself appears to lack significant carcinogenic effects.
Case Study: Skin Carcinogenesis in Mice
In a study examining the skin carcinogenicity of various derivatives, female Swiss mice treated with this compound did not develop skin tumors. In contrast, other derivatives such as 4-bromo-7,12-dimethylbenz(a)anthracene induced tumors in 35% to 40% of treated subjects . This suggests that the presence of the bromine atom may alter the compound's interaction with biological systems.
Compound | Tumor Development (%) |
---|---|
This compound | 0% |
4-Bromo-7,12-dimethylbenz(a)anthracene | 35-40% |
Ovarian Tumorigenesis Research
Another significant application of this compound is in the study of ovarian cancer. In experimental models, this compound has been used to induce ovarian tumors in mice following ovarian failure induced by chemical means.
Case Study: Induction of Ovarian Tumors
In a study involving female B6C3F1 mice, those treated with a combination of ovarian failure-inducing agents and a single injection of this compound exhibited tumor development rates of up to 90% within nine months post-treatment . This model is crucial for understanding the early stages of epithelial ovarian cancers prevalent in postmenopausal women.
Time Point (Months) | Tumor Development (%) |
---|---|
3 | 50% |
5 | 14% |
7 | 90% |
9 | 57% |
Mechanistic Studies in Cancer Research
The mechanism by which this compound operates has been explored to understand its biological effects better. Studies suggest that it may interact with specific cellular pathways involved in tumorigenesis.
Mechanism Insights
Research indicates that the compound may influence pathways related to apoptosis and cellular proliferation. It has been observed that related compounds can induce apoptosis through mitochondrial pathways . Understanding these mechanisms is vital for developing targeted therapies against cancers associated with polycyclic aromatic hydrocarbons.
Mutagenicity Testing
This compound has also been subjected to mutagenicity tests using bacterial models such as Salmonella typhimurium. These tests are essential for assessing the genetic risks associated with exposure to this compound.
Testing Results
In mutagenicity assays, varying doses were applied to test systems, providing insights into the compound's potential to cause mutations at different concentrations . Such studies are critical for evaluating safety and regulatory compliance in chemical handling and usage.
属性
CAS 编号 |
78302-37-1 |
---|---|
分子式 |
C20H15B |
分子量 |
335.2 g/mol |
IUPAC 名称 |
2-bromo-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
InChI 键 |
VNJULYCLNQSLNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Br |
规范 SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Br |
Key on ui other cas no. |
78302-37-1 |
同义词 |
2-bromo-7,12-dimethylbenz(a)anthracene 2-bromo-DMBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。